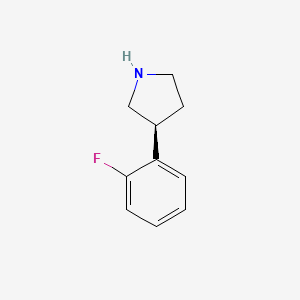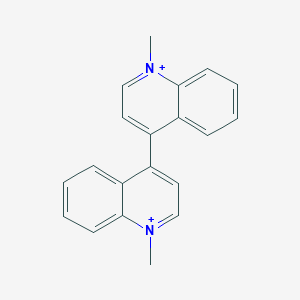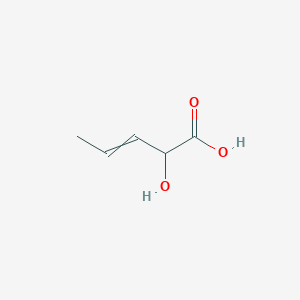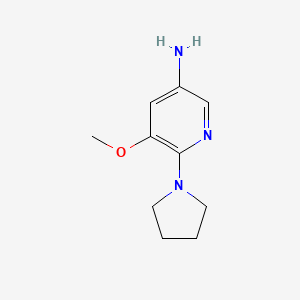
5-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-amine is a compound that features a pyrrolidine ring attached to a pyridine ring, with a methoxy group at the 5-position and an amine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-amine typically involves the construction of the pyridine ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 5-methoxy-3-nitropyridine with pyrrolidine under reductive conditions to form the desired amine compound. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
5-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its ability to interact with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antidepressant.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 5-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, while the methoxy and amine groups can modulate its activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and have similar biological activities.
Pyridine derivatives: Compounds such as 5-methoxy-2-(pyrrolidin-1-yl)pyridine and 6-(pyrrolidin-1-yl)pyridin-3-amine are structurally similar and may have comparable properties.
Uniqueness
5-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-amine is unique due to the specific positioning of the methoxy and amine groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug discovery.
Propriétés
Formule moléculaire |
C10H15N3O |
|---|---|
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
5-methoxy-6-pyrrolidin-1-ylpyridin-3-amine |
InChI |
InChI=1S/C10H15N3O/c1-14-9-6-8(11)7-12-10(9)13-4-2-3-5-13/h6-7H,2-5,11H2,1H3 |
Clé InChI |
MZHNSVZRFZPHLG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC(=C1)N)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


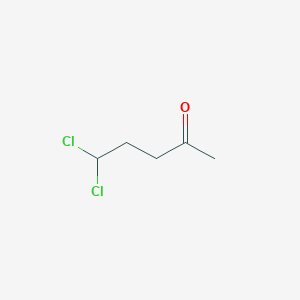

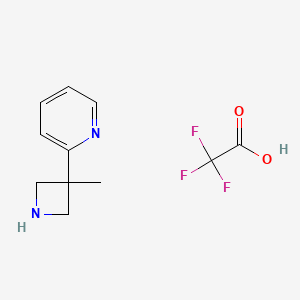

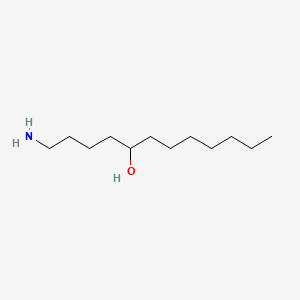
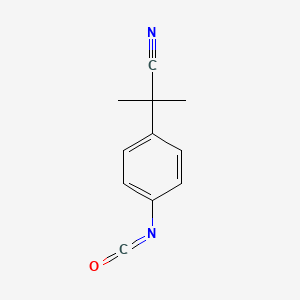
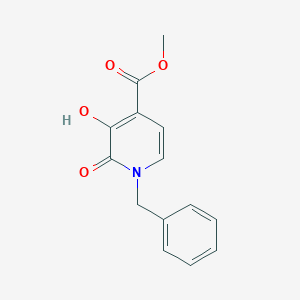
![2-bromo-1H-imidazo[4,5-d]pyridazine](/img/structure/B13888025.png)
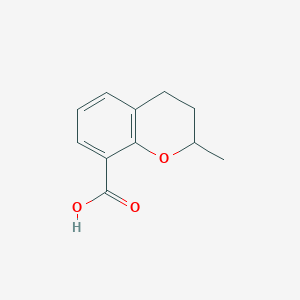
![[2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13888031.png)

